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Core Science & Biosynthesis

Foundational

3-Methyl-1H-pyrazole-4-carboxamide chemical structure and properties

The following is an in-depth technical guide on 3-Methyl-1H-pyrazole-4-carboxamide , designed for researchers and drug development professionals. Scaffold Architecture, Synthesis, and Medicinal Chemistry Applications Exe...

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on 3-Methyl-1H-pyrazole-4-carboxamide , designed for researchers and drug development professionals.

Scaffold Architecture, Synthesis, and Medicinal Chemistry Applications

Executive Summary

3-Methyl-1H-pyrazole-4-carboxamide is a "privileged scaffold" in medicinal chemistry and agrochemical discovery. Its structural utility lies in its dual functionality: it serves as a robust hydrogen-bonding motif capable of mimicking peptide bonds, and as a rigid linker that orients substituents into specific hydrophobic pockets.

This compound is the fundamental core for two major classes of bioactive agents:

  • Succinate Dehydrogenase Inhibitors (SDHIs): A critical class of fungicides (e.g., Bixafen, Fluxapyroxad) where the pyrazole-carboxamide unit binds to the ubiquinone-binding site (Q-site) of Complex II.

  • Kinase Inhibitors: The pyrazole nitrogen and amide moiety form a donor-acceptor motif that interacts with the hinge region of ATP-binding sites in kinases such as Aurora kinases and JAKs.

Chemical Profile & Molecular Architecture

Identity and Physicochemical Properties

The molecule consists of a five-membered pyrazole ring substituted at the C3 position with a methyl group and at the C4 position with a carboxamide group.

PropertyValueNotes
IUPAC Name 3-Methyl-1H-pyrazole-4-carboxamide
Molecular Formula C₅H₇N₃O
Molecular Weight 125.13 g/mol Fragment-like (Rule of 3 compliant)
SMILES CC1=NNC=C1C(N)=O
LogP (Predicted) ~0.4High water solubility; good oral bioavailability potential
TPSA ~86 ŲPolar surface area dominated by amide and pyrazole NH
H-Bond Donors 3Amide NH₂, Pyrazole NH
H-Bond Acceptors 2Amide C=O, Pyrazole N2
Tautomerism

A critical feature of 1H-pyrazoles is annular tautomerism. In solution, 3-methyl-1H-pyrazole-4-carboxamide exists in equilibrium with 5-methyl-1H-pyrazole-4-carboxamide .

  • Tautomer A (3-methyl): Methyl group adjacent to the NH.

  • Tautomer B (5-methyl): Methyl group adjacent to the N= (imine-like nitrogen).

In the solid state or when bound to a protein target, the specific tautomer is selected by the hydrogen bonding environment of the active site.

Synthetic Workflow

The following protocol describes the robust synthesis of 3-Methyl-1H-pyrazole-4-carboxamide starting from ethyl acetoacetate. This route is preferred for its scalability and high purity.

Reaction Scheme

The synthesis proceeds via the "Knorr-type" condensation of a 1,3-dicarbonyl equivalent with hydrazine, followed by ammonolysis.

Synthesis SM1 Ethyl Acetoacetate Inter1 Ethyl 2-(ethoxymethylene)- 3-oxobutanoate SM1->Inter1 Claisen Condensation 130°C Reagent1 Triethyl Orthoformate (Ac2O) Reagent1->Inter1 Inter2 Ethyl 3-methyl-1H- pyrazole-4-carboxylate Inter1->Inter2 Cyclization (Heteroannulation) Reagent2 Hydrazine Hydrate (EtOH, Reflux) Reagent2->Inter2 Product 3-Methyl-1H-pyrazole- 4-carboxamide Inter2->Product Ammonolysis rt to 50°C Reagent3 NH3 (aq) or NH3/MeOH Reagent3->Product

Figure 1: Step-wise synthetic pathway for 3-Methyl-1H-pyrazole-4-carboxamide.

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 2-(ethoxymethylene)-3-oxobutanoate

  • Charge: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine Ethyl Acetoacetate (1.0 eq), Triethyl Orthoformate (1.2 eq), and Acetic Anhydride (2.0 eq).

  • Reflux: Heat the mixture to 130°C for 2–4 hours. The solution will turn dark orange/red.

  • Concentration: Remove volatiles (ethyl acetate, acetic acid, excess anhydride) under reduced pressure. The residue is used directly in the next step without further purification.

Step 2: Cyclization to Ethyl 3-methyl-1H-pyrazole-4-carboxylate

  • Solvation: Dissolve the residue from Step 1 in Ethanol (5 mL/g of starting material).

  • Addition: Cool the solution to 0°C. Dropwise add Hydrazine Hydrate (1.1 eq). Caution: Exothermic reaction.

  • Reflux: Allow to warm to room temperature, then reflux for 1–2 hours.

  • Isolation: Concentrate in vacuo. The product often precipitates upon cooling or addition of cold water. Filter and wash with cold ethanol.

    • Yield: Typically 70–85%.

    • Identity Check: ¹H NMR (CDCl₃) δ 8.05 (s, 1H), 4.30 (q, 2H), 2.55 (s, 3H), 1.35 (t, 3H).

Step 3: Ammonolysis to 3-Methyl-1H-pyrazole-4-carboxamide

  • Reaction: Suspend the ester from Step 2 in concentrated aqueous Ammonia (28%) or 7N Ammonia in Methanol.

  • Incubation: Seal the vessel and stir at room temperature for 12–24 hours. For faster conversion, heat to 50°C in a pressure vessel.

  • Work-up: Concentrate the solvent. The amide product typically crystallizes out.

  • Purification: Recrystallize from Ethanol/Water or Acetone.

    • Appearance: White to off-white solid.

    • Melting Point: ~180–200°C (dependent on crystal habit/purity).

Medicinal Chemistry Applications

Pharmacophore Mapping

The 3-methyl-1H-pyrazole-4-carboxamide unit acts as a bidentate ligand. Its efficacy in drug design stems from its ability to satisfy multiple hydrogen bonding requirements within a protein active site.

Pharmacophore cluster_ligand Ligand: 3-Methyl-1H-pyrazole-4-carboxamide cluster_kinase Target: Kinase Hinge Region / SDH Q-Site Amide_NH Amide NH (Donor) Backbone_CO Backbone C=O (Glu/Leu) Amide_NH->Backbone_CO H-Bond Amide_CO Amide C=O (Acceptor) Water Conserved Water Amide_CO->Water H-Bond Network Pyrazole_NH Pyrazole NH (Donor) Pyrazole_N Pyrazole N: (Acceptor) Backbone_NH Backbone NH (Met/Val) Pyrazole_N->Backbone_NH H-Bond Methyl C3-Methyl (Hydrophobic) Pocket Hydrophobic Pocket Methyl->Pocket Van der Waals

Figure 2: Interaction map showing the binding mode of the scaffold in kinase and SDH active sites.

Mechanism of Action
  • Succinate Dehydrogenase Inhibition (SDHI): In fungal pathogens, this scaffold targets Complex II of the mitochondrial respiratory chain. The amide oxygen forms a critical hydrogen bond with a conserved Tyrosine or Tryptophan residue in the ubiquinone binding pocket, while the methyl group fits into a lipophilic sub-pocket, blocking electron transport.

  • Kinase Inhibition: The pyrazole-carboxamide motif mimics the adenine ring of ATP. The N-H of the pyrazole and the N of the pyrazole ring (or the amide group) form a "hinge-binding" motif, anchoring the inhibitor. The C3-methyl group often directs the molecule's orientation to avoid steric clashes with the "gatekeeper" residue.

Safety and Handling (MSDS Summary)

  • GHS Classification: Warning.[1][2]

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • PPE: Nitrile gloves, safety goggles, and lab coat. Handle in a fume hood, especially during the hydrazine step of synthesis.

References

  • Synthesis and Biological Evaluation: Journal of Chemical and Pharmaceutical Research, "Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole."

  • SDHI Fungicides: Wikipedia, "3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid." (Overview of the related agrochemical class).

  • Kinase Inhibitors: European Journal of Medicinal Chemistry, "Discovery of new pyrazole-4-carboxamide analogues as potential anticancer agents targeting dual aurora kinase A and B."

  • Chemical Properties: PubChem, "Ethyl 3-amino-1-methyl-1h-pyrazole-4-carboxylate" (Precursor data).

  • Structural Data: MDPI Molecules, "Design, Synthesis and Anti-Tobacco Mosaic Virus (TMV) Activity of 5-Chloro-N-(4-cyano-1-aryl-1H-pyrazol-5-yl)..." (Contains detailed NMR/MP data for derivatives).

Sources

Exploratory

Technical Whitepaper: 3-Methyl-1H-pyrazole-4-carboxamide Scaffolds

The following technical guide details the chemical identity, synthesis, and pharmaceutical applications of 3-methyl-1H-pyrazole-4-carboxamide scaffolds. Executive Summary The 3-methyl-1H-pyrazole-4-carboxamide moiety rep...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, synthesis, and pharmaceutical applications of 3-methyl-1H-pyrazole-4-carboxamide scaffolds.

Executive Summary

The 3-methyl-1H-pyrazole-4-carboxamide moiety represents a privileged scaffold in modern medicinal chemistry and agrochemistry. It serves as the pharmacophore core for a major class of fungicides known as Succinate Dehydrogenase Inhibitors (SDHIs) , including Fluxapyroxad and Bixafen. These compounds function by disrupting the mitochondrial respiration chain (Complex II) in fungal pathogens.[1][2]

This guide provides researchers with the precise chemical identities of the core building blocks, validated synthetic protocols for accessing the scaffold, and a structural analysis of key derivatives.

Core Chemical Identity

While the unsubstituted amide is a known chemical entity, it is most frequently encountered as a transient intermediate or a metabolite. The commercially stable "anchor" points for this scaffold are the carboxylic acid and ethyl ester precursors, from which the amide is generated in situ or via coupling.

Key Registry Data
Chemical EntityCAS Registry NumberMolecular FormulaRole
3-Methyl-1H-pyrazole-4-carboxylic acid 40704-11-8 C₅H₆N₂O₂Primary Precursor
Ethyl 3-methyl-1H-pyrazole-4-carboxylate85290-78-4C₇H₁₀N₂O₂Synthetic Intermediate
3-Methyl-1H-pyrazole-4-carboxamide288249-59-2*C₅H₇N₃OCore Scaffold
Fluxapyroxad 907204-31-3 C₁₈H₁₂F₅N₃OActive SDHI Fungicide
Bixafen 581809-46-3 C₁₈H₁₂Cl₂F₃N₃OActive SDHI Fungicide

*Note: CAS 288249-59-2 refers to the specific amide structure, though it is rarely isolated in drug manufacturing compared to the acid precursor.

Physicochemical Profile (Scaffold)
  • H-Bond Donors: 2 (NH of pyrazole, NH of amide)

  • H-Bond Acceptors: 2 (N of pyrazole, O of carbonyl)

  • Tautomerism: Exists in equilibrium between 3-methyl and 5-methyl tautomers unless N1 is substituted.

  • pKa: Pyrazole NH ~14.0; Carboxamide NH ~15-17 (very weak acid).

Synthetic Pathways & Protocols

The synthesis of the 3-methyl-1H-pyrazole-4-carboxamide core typically follows a convergent route starting from acyclic precursors to form the pyrazole ring, followed by functionalization of the carbonyl group.

Synthesis Workflow (DOT Visualization)

SynthesisWorkflow Start1 Ethyl Acetoacetate Inter1 Intermediate: Ethyl 2-(ethoxymethylene) -3-oxobutanoate Start1->Inter1 Condensation (Ref. 1) Start2 Triethyl Orthoformate + Acetic Anhydride Start2->Inter1 Ester Ethyl 3-methyl-1H- pyrazole-4-carboxylate (CAS 85290-78-4) Inter1->Ester Cyclization (Ref. 2) Hydrazine Hydrazine Hydrate (or Methylhydrazine) Hydrazine->Ester Acid 3-Methyl-1H-pyrazole -4-carboxylic Acid (CAS 40704-11-8) Ester->Acid Hydrolysis (NaOH/H2O) Amide Target Amide Scaffold Acid->Amide Amidation (SOCl2 + Amine)

Figure 1: Convergent synthesis of the pyrazole carboxamide scaffold from acyclic precursors.

Detailed Experimental Protocol

Objective: Synthesis of 3-methyl-1H-pyrazole-4-carboxylic acid (Precursor to Amide).

Step 1: Condensation

  • Charge a reactor with Ethyl Acetoacetate (1.0 eq), Triethyl Orthoformate (1.5 eq), and Acetic Anhydride (2.0 eq).

  • Reflux the mixture at 130°C for 2-4 hours.

  • Monitor via TLC/HPLC for the formation of ethyl 2-(ethoxymethylene)-3-oxobutanoate.

  • Concentrate under reduced pressure to remove volatile byproducts (ethyl acetate/acetic acid).

Step 2: Cyclization (Ring Formation)

  • Dissolve the residue in Ethanol (0.5 M concentration).

  • Cool to 0-5°C.

  • Dropwise add Hydrazine Hydrate (1.1 eq) (or Methylhydrazine for N-methyl derivatives) while maintaining temperature <10°C. Caution: Exothermic.

  • Allow to warm to room temperature and stir for 2 hours.

  • Evaporate solvent to yield crude Ethyl 3-methyl-1H-pyrazole-4-carboxylate .

Step 3: Hydrolysis & Amidation

  • Suspend the ester in 10% NaOH solution and reflux for 1 hour.

  • Acidify with HCl to pH 3 to precipitate 3-Methyl-1H-pyrazole-4-carboxylic acid (CAS 40704-11-8). Filter and dry.

  • Activation: Reflux the acid in Thionyl Chloride (SOCl₂) (excess) for 2 hours to form the acid chloride.

  • Coupling: React the acid chloride with the desired amine (e.g., ammonia for the primary amide, or a substituted aniline for SDHI drugs) in THF with Triethylamine as a base.

Derivative Analysis & Applications (SDHIs)

The primary utility of this scaffold lies in its N-substituted derivatives , specifically the Succinate Dehydrogenase Inhibitors (SDHIs). These compounds inhibit fungal respiration by binding to the ubiquinone-binding site of Complex II.

Structural Logic of SDHIs

The "Magic Methyl" effect is critical here: the methyl group at the 3-position (or N1-methyl in some variations) forces the amide bond out of planarity with the aromatic ring, creating a specific conformation that fits the hydrophobic pocket of the enzyme.

SDHI Family Tree (DOT Visualization)

SDHIFamily Core Core Scaffold: Pyrazole-4-Carboxamide Mod1 N1-Methylation Core->Mod1 Mod2 C3-Difluoromethylation (Bioisostere) Core->Mod2 Flux Fluxapyroxad (CAS 907204-31-3) Use: Cereals, Soybeans Mod1->Flux + 3,4,5-trifluorophenyl linker Mod2->Flux Bixa Bixafen (CAS 581809-46-3) Use: Wheat, Barley Mod2->Bixa + Dichlorophenyl linker Iso Isopyrazam (CAS 881685-58-1) Use: Rusts, Powdery Mildew Mod2->Iso + Benzonorbornene linker

Figure 2: Structural derivation of major commercial fungicides from the pyrazole carboxamide core.

Structure-Activity Relationship (SAR) Table
RegionModificationEffect on Activity
Pyrazole N1 MethylationIncreases lipophilicity and metabolic stability. Essential for Fluxapyroxad.[1][2]
Pyrazole C3 Methyl (-CH₃)Good activity, but often replaced by -CHF₂ or -CF₃ for enhanced metabolic stability (block oxidation).
Amide Nitrogen Aryl SubstitutionCritical for binding. The aromatic ring (often heavily substituted with F/Cl) engages in pi-stacking within the enzyme pocket.

References

  • Preparation of Pyrazole Carboxylic Acids. PubChem Patent Summary. US Patent 20190256504. Link

  • Fluxapyroxad: JMPR 2012 Toxicological Evaluation. Food and Agriculture Organization (FAO). Link

  • Synthesis of 1,3-dimethyl-1H-pyrazole-4-carboxylic acid. Google Patents. WO2018032586A1. Link

  • Bixafen Reference Standard. Sigma-Aldrich.[3] Link

  • 3-Methyl-1H-pyrazole-4-carboxylic acid (CAS 40704-11-8). ChemicalBook Registry. Link

Sources

Foundational

A Technical Guide to the Isomeric Nuances of 1-Methyl and 3-Methyl Pyrazole Carboxamides

For Researchers, Scientists, and Drug Development Professionals Abstract The pyrazole carboxamide scaffold is a cornerstone in modern medicinal chemistry and agrochemical design, with its derivatives exhibiting a wide ar...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole carboxamide scaffold is a cornerstone in modern medicinal chemistry and agrochemical design, with its derivatives exhibiting a wide array of biological activities. The constitutional isomerism between 1-methyl and 3-methyl pyrazole carboxamides presents a subtle yet critical structural divergence that profoundly influences their physicochemical properties, spectroscopic signatures, chemical reactivity, and ultimately, their biological function. This in-depth technical guide provides a comprehensive analysis of these two isomeric forms, offering field-proven insights into their synthesis, structural characteristics, spectroscopic differentiation, reactivity profiles, and structure-activity relationships (SAR). This document is intended to serve as a valuable resource for researchers and professionals engaged in the design and development of novel pyrazole-based compounds.

Introduction: The Significance of Isomerism in Pyrazole Carboxamides

Pyrazole carboxamides are a privileged class of heterocyclic compounds, integral to the development of numerous therapeutic agents and crop protection products.[1][2] Their biological versatility stems from the pyrazole ring's ability to engage in various non-covalent interactions, including hydrogen bonding and π-π stacking, while the carboxamide moiety provides a key site for molecular recognition.

The seemingly minor difference in the position of a methyl group—either on the N1 nitrogen (1-methyl) or the C3 carbon (3-methyl) of the pyrazole ring—gives rise to two distinct constitutional isomers with unique three-dimensional structures and electronic distributions. This isomerism is not trivial; it can dramatically alter a molecule's interaction with biological targets, leading to significant differences in potency, selectivity, and pharmacokinetic properties.[3][4] A thorough understanding of the differences between these isomers is therefore paramount for rational drug design and the optimization of lead compounds.

Regioselective Synthesis: A Tale of Two Isomers

The synthesis of 1-methyl versus 3-methyl pyrazole carboxamides hinges on the regioselective formation of the pyrazole ring, which is typically achieved through the condensation of a β-dicarbonyl compound with a substituted hydrazine. The choice of reactants and reaction conditions dictates the final isomeric outcome.

Synthesis of 1-Methyl Pyrazole Carboxamides

The most direct route to 1-methyl pyrazole carboxamides involves the use of methylhydrazine as the nucleophile. The regioselectivity of the cyclization is influenced by the nature of the substituents on the β-dicarbonyl precursor. Generally, the more electrophilic carbonyl carbon is preferentially attacked by the more nucleophilic nitrogen of methylhydrazine.

Synthesis of 3-Methyl Pyrazole Carboxamides

The synthesis of 3-methyl pyrazole carboxamides typically starts with a precursor that already contains the desired methyl group at the C3 position, such as ethyl acetoacetate. Cyclization with hydrazine hydrate will yield the 3-methyl-1H-pyrazole, which can then be further functionalized at the N1 position if desired, or directly converted to the carboxamide.

Experimental Protocol: Regioselective Synthesis of a Pyrazole Carboxamide

This protocol outlines a general procedure for the synthesis of a pyrazole carboxamide, which can be adapted to favor either the 1-methyl or 3-methyl isomer based on the choice of starting materials.

  • Step 1: Formation of the Pyrazole Ring.

    • For 1-Methyl Isomer: To a solution of a suitable β-dicarbonyl compound (1.0 eq) in ethanol, add methylhydrazine (1.1 eq). Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.

    • For 3-Methyl Isomer: To a solution of a β-ketoester bearing a methyl group at the appropriate position (e.g., ethyl acetoacetate) (1.0 eq) in ethanol, add hydrazine hydrate (1.1 eq). Reflux for 2-4 hours.

  • Step 2: Conversion to Carboxamide.

    • To the cooled reaction mixture from Step 1, add a suitable amine and a coupling agent (e.g., HATU, HOBt). Stir at room temperature until the reaction is complete (monitored by TLC).

  • Step 3: Work-up and Purification.

    • Concentrate the reaction mixture under reduced pressure. Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel.

Structural and Electronic Divergence

The location of the methyl group induces significant changes in the geometry and electronic landscape of the pyrazole ring.

  • 1-Methyl Isomer: The methyl group on the N1 nitrogen atom influences the planarity of the ring and can sterically hinder the approach of reactants to the adjacent C5 position. Electronically, the methyl group is an electron-donating group, which can increase the electron density of the pyrazole ring system.

  • 3-Methyl Isomer: A methyl group at the C3 position directly impacts the electronic environment of the neighboring C4 and N2 atoms. This substitution can influence the acidity of the N1-proton in the unsubstituted pyrazole and affect the regioselectivity of subsequent reactions.

The crystal structures of pyrazole derivatives reveal that the substitution pattern affects intermolecular interactions, such as hydrogen bonding and crystal packing, which in turn can influence solubility and other physical properties.

Comparative Spectroscopic Analysis

The differentiation of 1-methyl and 3-methyl pyrazole carboxamide isomers is readily achieved through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The chemical shift of the methyl protons is a key diagnostic feature. In 1-methyl pyrazoles, the N-CH₃ signal typically appears as a singlet in the range of 3.8-4.2 ppm. For 3-methyl pyrazoles, the C-CH₃ signal is observed further upfield, generally between 2.2-2.6 ppm. The protons on the pyrazole ring also exhibit distinct chemical shifts depending on the substitution pattern.

¹³C NMR: The carbon chemical shifts of the methyl group and the pyrazole ring carbons are also diagnostic. The N-CH₃ carbon in the 1-methyl isomer resonates at a different frequency compared to the C-CH₃ carbon in the 3-methyl isomer.

Isomer ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)
1-Methyl Pyrazole Carboxamide N-CH ₃: ~3.9N -CH₃: ~38
Pyrazole H : ~7.8, 8.2Pyrazole C : ~110, 130, 140
3-Methyl Pyrazole Carboxamide C-CH ₃: ~2.4C -CH₃: ~12
Pyrazole H : ~6.5, 12.5 (NH)Pyrazole C : ~105, 145, 155

Note: The exact chemical shifts can vary depending on the solvent and other substituents on the molecule.

Infrared (IR) Spectroscopy

While both isomers will exhibit characteristic peaks for the carboxamide group (C=O stretch around 1640-1680 cm⁻¹ and N-H stretch around 3200-3400 cm⁻¹), subtle differences in the fingerprint region (below 1500 cm⁻¹) can arise from the different vibrational modes of the pyrazole ring due to the distinct substitution patterns.[5]

Mass Spectrometry (MS)

Electron ionization mass spectrometry will produce the same molecular ion peak for both isomers due to their identical molecular formula. However, the fragmentation patterns can differ. The position of the methyl group can influence the stability of the resulting fragment ions, leading to variations in the relative abundances of the observed fragments, which can be used to distinguish the isomers.[6]

Divergent Chemical Reactivity

The electronic and steric differences between the 1-methyl and 3-methyl isomers lead to distinct chemical reactivities.

  • Electrophilic Aromatic Substitution: The pyrazole ring is susceptible to electrophilic attack, primarily at the C4 position. The electron-donating nature of the methyl group can influence the rate of this reaction. In the 1-methyl isomer, the N-methyl group can sterically hinder the approach of bulky electrophiles.

  • N-Alkylation/Arylation: For the 3-methyl-1H-pyrazole carboxamide, the presence of the N-H proton allows for further substitution at the N1 position. The regioselectivity of this reaction can be influenced by the steric bulk of the C3-methyl group.

  • Reactions of the Carboxamide Group: The reactivity of the carboxamide moiety can also be subtly affected by the electronic nature of the substituted pyrazole ring.

Structure-Activity Relationship (SAR) and Biological Implications

The isomeric position of the methyl group is a critical determinant of biological activity. Numerous studies have shown that switching the methyl group from the N1 to the C3 position, or vice versa, can have a dramatic impact on the interaction of the molecule with its biological target.[3][4]

For instance, in the development of fungicides that inhibit succinate dehydrogenase, the precise orientation of the substituents on the pyrazole ring is crucial for fitting into the enzyme's active site.[4] A change in the methyl group position can alter the overall shape of the molecule, disrupting key binding interactions and leading to a significant loss of activity. Similarly, in medicinal chemistry, the isomeric form can affect receptor binding affinity, enzyme inhibition, and ultimately the therapeutic efficacy and safety profile of a drug candidate.[7]

Visualization of the Isomeric Difference

G cluster_1 1-Methyl Pyrazole Carboxamide cluster_2 3-Methyl Pyrazole Carboxamide cluster_3 Consequences a N1-Methylation b Steric hindrance at C5 a->b leads to c Altered electronic distribution a->c results in i Altered Biological Activity b->i g Divergent Reactivity c->g h Distinct Spectroscopic Signatures c->h d C3-Methylation e Influence on N1 acidity d->e affects f Different steric profile d->f creates e->i f->g f->h

Sources

Exploratory

The Unassuming Architect: 3-Methyl-1H-pyrazole-4-carboxamide as a Cornerstone for Modern Drug Discovery

An In-Depth Technical Guide for Medicinal & Process Chemists Abstract The pyrazole ring is a privileged scaffold in medicinal chemistry, a distinction earned through its presence in a multitude of clinically successful d...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Medicinal & Process Chemists

Abstract

The pyrazole ring is a privileged scaffold in medicinal chemistry, a distinction earned through its presence in a multitude of clinically successful drugs.[1][2] This guide delves into the technical nuances of a seemingly simple yet profoundly influential building block: 3-Methyl-1H-pyrazole-4-carboxamide . Often overlooked in favor of its more complex derivatives, this molecule represents a critical and versatile starting point for the synthesis of a diverse array of pharmacologically active agents. We will dissect its synthesis, explore its chemical reactivity, and illuminate its role as a foundational core in the development of targeted therapies, including kinase inhibitors. This document serves as a practical resource for researchers, scientists, and drug development professionals seeking to leverage this powerful scaffold in their discovery programs.

The Pyrazole-4-Carboxamide Core: A Locus of Potent Bioactivity

The 1H-pyrazole-4-carboxamide framework is a cornerstone of numerous inhibitors targeting key enzymes in cellular signaling pathways. Its structural features—a planar aromatic ring with strategically positioned hydrogen bond donors and acceptors—allow for potent and specific interactions within the ATP-binding pockets of kinases and other enzymes.[3] The seemingly simple substitutions on the core, a methyl group at the 3-position and an unsubstituted carboxamide at the 4-position, offer a unique combination of stability, synthetic versatility, and a vector for further molecular elaboration.

The prevalence of this core is evident in a wide range of therapeutic areas. For instance, derivatives of the pyrazole-4-carboxamide scaffold are extensively explored as inhibitors of Janus kinases (JAKs) for treating inflammatory diseases and cancers.[4] Furthermore, this moiety is a key component in the design of Aurora kinase inhibitors, which are under investigation as novel anti-cancer agents.[5] The fundamental structure of 3-methyl-1H-pyrazole-4-carboxamide provides the essential pharmacophoric features upon which these more complex and highly specific inhibitors are built.

Physicochemical & Structural Properties

While specific experimental data for the title compound is sparse in publicly available literature, we can infer its key properties from closely related analogs and fundamental chemical principles.

PropertyEstimated Value / CharacteristicRationale & Supporting Data
Molecular Formula C₅H₇N₃O-
Molecular Weight 125.13 g/mol -
Appearance Likely a white to off-white crystalline solidBased on analogs like 3-methyl-1H-pyrazole-4-carbaldehyde (solid, mp 105-110 °C).
Melting Point >200 °C (Decomposition likely)Pyrazole carboxamides often exhibit high melting points due to strong intermolecular hydrogen bonding.
pKa ~2-3 (pyrazole N-H), ~16-17 (amide N-H)The pyrazole N-H is weakly acidic. The amide N-H is generally not acidic. pKa of 3-methylpyrazole is ~3.3.[6]
Solubility Sparingly soluble in water; Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol)The carboxamide group enhances polarity and hydrogen bonding capacity.
Tautomerism Exists in tautomeric formsThe proton on the pyrazole nitrogen can reside on either N1 or N2. The 3-methyl (or 5-methyl) tautomer is typically favored.[7]

Annular Tautomerism: A critical feature of N-unsubstituted pyrazoles is annular tautomerism, where the N-H proton can reside on either of the two nitrogen atoms. This results in an equilibrium between the 3-methyl and 5-methyl tautomers. For 3-methyl-1H-pyrazole-4-carboxamide, this equilibrium is a key consideration in its reactivity, particularly in N-alkylation reactions, which can lead to a mixture of regioisomers.[8] The specific tautomeric preference can be influenced by the solvent and the electronic nature of the substituents.[7]

Synthesis of the Core Building Block

The synthesis of 3-Methyl-1H-pyrazole-4-carboxamide is a multi-step process that is not explicitly detailed in a single source but can be reliably constructed from well-established, high-yielding transformations commonly used in the synthesis of analogous pyrazole-based fungicides and pharmaceuticals.[9][10] The most logical and industrially scalable approach involves a three-step sequence: (I) pyrazole ring formation to create the ethyl ester precursor, (II) saponification to the carboxylic acid, and (III) amidation to yield the final product.

Synthesis_Workflow A Ethyl Acetoacetate + Triethyl Orthoformate B Ethyl 2-(ethoxymethylene)- 3-oxobutanoate A->B Acetic Anhydride C Ethyl 3-methyl-1H- pyrazole-4-carboxylate B->C Hydrazine Hydrate D 3-Methyl-1H-pyrazole- 4-carboxylic Acid C->D NaOH (aq) then HCl E 3-Methyl-1H-pyrazole- 4-carboxamide D->E 1. SOCl₂ 2. NH₄OH

General synthetic workflow for 3-Methyl-1H-pyrazole-4-carboxamide.
Protocol 1: Synthesis of Ethyl 3-methyl-1H-pyrazole-4-carboxylate (Precursor)

This protocol is adapted from analogous procedures for preparing substituted pyrazole-4-carboxylates.[9][11] It involves the initial formation of an enol ether from ethyl acetoacetate, followed by cyclocondensation with hydrazine.

Step 1a: Preparation of Ethyl 2-(ethoxymethylene)-3-oxobutanoate

  • Reagents:

    • Ethyl acetoacetate (1.0 eq)

    • Triethyl orthoformate (1.2 eq)

    • Acetic anhydride (2.0 eq)

  • Procedure:

    • In a reaction vessel equipped with a distillation head, combine ethyl acetoacetate, triethyl orthoformate, and acetic anhydride.

    • Heat the mixture to reflux (approx. 120-140 °C) for 2-3 hours. During this time, the lower-boiling ethyl acetate will distill off.

    • Monitor the reaction by TLC or GC-MS until the starting ethyl acetoacetate is consumed.

    • Once complete, cool the reaction mixture and remove the excess acetic anhydride and triethyl orthoformate under reduced pressure. The resulting crude ethyl 2-(ethoxymethylene)-3-oxobutanoate is a yellowish oil and can often be used in the next step without further purification.

Step 1b: Cyclocondensation to form Ethyl 3-methyl-1H-pyrazole-4-carboxylate

  • Reagents:

    • Crude ethyl 2-(ethoxymethylene)-3-oxobutanoate (1.0 eq)

    • Hydrazine hydrate (~80% solution, 1.0-1.1 eq)

    • Ethanol (as solvent)

  • Procedure:

    • Dissolve the crude enol ether from the previous step in ethanol in a round-bottom flask.

    • Cool the solution in an ice bath to 0-5 °C.

    • Add hydrazine hydrate dropwise to the stirred solution, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours.

    • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature and then place it in an ice bath to induce crystallization.

    • Collect the solid product by filtration, wash with a small amount of cold ethanol, and dry under vacuum to yield ethyl 3-methyl-1H-pyrazole-4-carboxylate as a white to off-white solid.

Protocol 2: Saponification to 3-Methyl-1H-pyrazole-4-carboxylic Acid

This is a standard ester hydrolysis procedure.[8]

  • Reagents:

    • Ethyl 3-methyl-1H-pyrazole-4-carboxylate (1.0 eq)

    • Sodium hydroxide (NaOH, 2.0-3.0 eq)

    • Water/Ethanol mixture (e.g., 1:1 v/v)

    • Concentrated Hydrochloric Acid (HCl)

  • Procedure:

    • Suspend or dissolve the pyrazole ester in a mixture of water and ethanol.

    • Add a solution of sodium hydroxide and heat the mixture to reflux (approx. 80-90 °C) for 2-6 hours, until TLC analysis indicates complete consumption of the starting material.

    • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

    • Dilute the remaining aqueous solution with water and cool in an ice bath.

    • Acidify the solution to a pH of ~2-3 by the slow addition of concentrated HCl. A white precipitate will form.

    • Stir the slurry in the ice bath for 30-60 minutes to ensure complete precipitation.

    • Collect the solid by filtration, wash thoroughly with cold water, and dry under vacuum to afford 3-methyl-1H-pyrazole-4-carboxylic acid.

Protocol 3: Amidation to 3-Methyl-1H-pyrazole-4-carboxamide

This final step involves the activation of the carboxylic acid followed by reaction with an ammonia source.

  • Reagents:

    • 3-Methyl-1H-pyrazole-4-carboxylic acid (1.0 eq)

    • Thionyl chloride (SOCl₂, 1.2-1.5 eq) or Oxalyl Chloride

    • Toluene or Dichloromethane (DCM) as solvent

    • A catalytic amount of N,N-Dimethylformamide (DMF) (if using oxalyl chloride)

    • Aqueous ammonium hydroxide (NH₄OH, ~30% solution, excess)

  • Procedure:

    • Acid Chloride Formation: In a flask under an inert atmosphere (N₂), suspend the carboxylic acid in toluene or DCM. Add a catalytic drop of DMF (if applicable).

    • Slowly add thionyl chloride (or oxalyl chloride) dropwise at room temperature.

    • Heat the mixture to reflux (40-70 °C depending on the solvent) for 1-3 hours until gas evolution ceases and the solution becomes clear.

    • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove excess solvent and activating agent. The crude acid chloride is typically used immediately in the next step.

    • Amidation: Cool the vessel containing the crude acid chloride in an ice bath.

    • Carefully and slowly add an excess of cold aqueous ammonium hydroxide to the residue with vigorous stirring. A thick precipitate will form.

    • Continue stirring for 1-2 hours, allowing the mixture to warm to room temperature.

    • Collect the solid product by filtration, wash thoroughly with cold water, and then with a small amount of a non-polar solvent like diethyl ether to remove any organic impurities.

    • Dry the solid under vacuum to yield 3-Methyl-1H-pyrazole-4-carboxamide.

Reactivity & Application in Medicinal Chemistry

The 3-methyl-1H-pyrazole-4-carboxamide scaffold offers three primary points for chemical modification, making it a versatile building block for library synthesis and lead optimization.

Reactivity_Sites Structure N1 Site A: N-Substitution N1->Structure:n C5 Site B: C5-Functionalization C5->Structure:e Amide Site C: Amide Modification Amide->Structure:s

Key reactivity sites on the 3-Methyl-1H-pyrazole-4-carboxamide scaffold.
  • Site A (N-Substitution): The pyrazole nitrogen atoms are nucleophilic and can be readily alkylated or arylated. This is the most common site for introducing diversity and tuning pharmacokinetic properties. As seen in many JAK inhibitors, large and complex substituents are often appended at this position to achieve selectivity and potency.[4] Care must be taken as reactions can yield a mixture of N1 and N2 isomers due to tautomerism.[8]

  • Site B (C5-Functionalization): The C5 position of the pyrazole ring can be functionalized, often through initial halogenation followed by cross-coupling reactions (e.g., Suzuki, Sonogashira). This allows for the introduction of aryl or other groups that can probe deeper into a binding pocket.

  • Site C (Amide Modification): The primary carboxamide can be hydrolyzed back to the carboxylic acid and re-coupled with various amines to generate a library of secondary or tertiary amides. This is a powerful strategy for exploring structure-activity relationships (SAR) related to hydrogen bonding interactions.

Case Study: A Foundational Scaffold for Kinase Inhibitors

The 3-aminopyrazole-4-carboxamide core, a close relative of our title compound, is a well-established scaffold for JAK inhibitors.[10] In these inhibitors, the pyrazole ring acts as a hinge-binder, forming key hydrogen bonds with the backbone of the kinase hinge region. The 4-carboxamide often interacts with conserved water molecules or amino acid side chains in the active site. The substituent at the N1 position typically occupies the ribose-binding pocket and is crucial for achieving selectivity among different kinase family members. By starting with 3-methyl-1H-pyrazole-4-carboxamide, chemists have a reliable platform to synthesize libraries of N1-substituted analogs to probe the SAR of this critical region.

Conclusion

3-Methyl-1H-pyrazole-4-carboxamide is more than just a simple heterocycle; it is a strategic and highly versatile building block in the pharmacopeia of medicinal chemistry. Its straightforward, scalable synthesis and multiple points for diversification make it an invaluable starting material for the discovery of novel therapeutics. By understanding its fundamental properties, synthesis, and reactivity, drug discovery professionals can effectively harness the power of this unassuming architect to construct the next generation of targeted medicines.

References

  • ACS Medicinal Chemistry Letters. (2016). Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. [Link]

  • Chinese Journal of Pesticide Science. (2018). Synthesis and in vivo nematocidal evaluation of novel 3-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives. [Link]

  • Google Patents. (2014). Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester.
  • Molecules. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. [Link]

  • Journal of Applied Pharmaceutical Science. (2023). Antimicrobial and antitubercular activity of novel pyrazole-4- carboxamide derivatives: Synthesis and characterization. [Link]

  • Journal of Organic Chemistry & Pharmaceutical Research. (2014). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. [Link]

  • Molecules. (2019). Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups. [Link]

  • PubChem. (n.d.). 3-methyl-1H-pyrazole-4-carbaldehyde. [Link]

  • Journal of Medicinal Chemistry. (2017). The Discovery of 3-((4-Chloro-3-methoxyphenyl)amino)-1-((3R,4S)-4-cyanotetrahydro-2H-pyran-3-yl)-1H-pyrazole-4-carboxamide, a Highly Ligand Efficient and Efficacious Janus Kinase 1 Selective Inhibitor with Favorable Pharmacokinetic Properties. [Link]

  • ResearchGate. (2012). Tautomerism in carboxamides. [Link]

  • Google Patents. (2016). METHOD FOR SYNTHESIZING 3-(DIFLUOROMETHYL)
  • European Journal of Medicinal Chemistry. (2024). Discovery of new pyrazole-4-carboxamide analogues as potential anticancer agents targeting dual aurora kinase A and B. [Link]

  • RSC Publishing. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. [Link]

  • PubChem. (n.d.). 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide. [Link]

  • Expert Opinion on Therapeutic Patents. (2014). Evaluation of WO-2013040863, WO-2013041042 and WO-2013043962. Selective JAK1 inhibitors based on a 3-aminopyrazole-4-carboxamide scaffold. [Link]

  • PubChem. (n.d.). 3-amino-1-methyl-1H-pyrazole-4-carboxamide. [Link]

  • Future Medicinal Chemistry. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. [Link]

  • PubChem. (n.d.). 1H-Pyrazole-4-carboxamide. [Link]

  • Google Patents. (2018). Synthetic method of 1, 3-dimethyl-1H-pyrazole-4-carboxylic acid.
  • PubChem. (n.d.). 3-Methylpyrazole. [Link]

  • Molecules. (2015). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. [Link]

  • ResearchGate. (2025). Crystal structure and synthesis of 4-(4-hydroxybenzylideneamino)-1-methyl-3-propyl-1 H-pyrazole-5-carboxamide. [Link]

  • Royal Society of Chemistry. (2019). Three metal complexes derived from 3-methyl-1H-pyrazole-4-carboxylic acid: synthesis, crystal structures, luminescence and electrocatalytic properties. [Link]

Sources

Protocols & Analytical Methods

Method

High-Efficiency Amidation of 3-Methyl-1H-Pyrazole-4-Carboxylic Acid

Application Note & Protocol Guide Executive Summary & Strategic Analysis The amidation of 3-methyl-1H-pyrazole-4-carboxylic acid is a pivotal transformation in the synthesis of kinase inhibitors (e.g., JAK, Aurora kinase...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Executive Summary & Strategic Analysis

The amidation of 3-methyl-1H-pyrazole-4-carboxylic acid is a pivotal transformation in the synthesis of kinase inhibitors (e.g., JAK, Aurora kinase) and succinate dehydrogenase (SDH) inhibitor fungicides. While the carboxylic acid moiety undergoes standard amidation, the presence of the 1H-pyrazole core introduces unique challenges regarding solubility, tautomerism, and competitive nucleophilicity.

This guide moves beyond generic "carboxylic acid coupling" to address the specific physicochemical properties of the pyrazole scaffold.

Core Challenges & Solutions
ChallengeMechanistic InsightStrategic Solution
Solubility The 1H-pyrazole moiety acts as both a hydrogen bond donor and acceptor, leading to high crystal lattice energy and poor solubility in non-polar solvents (DCM, Toluene).Solvent System: Use polar aprotic solvents like DMF, DMAc, or NMP. For scale-up, THF/DMF mixtures are preferred.
N-Acylation (Side Reaction) The pyrazole Nitrogen (

) is weakly nucleophilic but can compete with the amine if highly reactive activating agents (e.g., acid chlorides) are used with strong bases.
Control: Use sterically hindered bases (DIPEA) and controlled activation (HATU or T3P) to favor amine coupling over N-acylation.
Regiochemistry 3-methyl vs. 5-methyl tautomerism exists in the 1H-form.Note: In solution, the tautomers equilibrate. Amidation at C4 locks the core, but if N-alkylation is performed after amidation, regioselectivity issues will arise.

Decision Matrix: Selecting the Right Protocol

Use the following logic flow to determine the optimal synthetic route for your specific scale and substrate.

AmidationStrategy Start Start: 3-Methyl-1H-pyrazole-4-COOH ScaleCheck Scale of Reaction? Start->ScaleCheck SmallScale Discovery (<1g) High Throughput ScaleCheck->SmallScale LargeScale Process (>10g) Cost Sensitive ScaleCheck->LargeScale AmineType Amine Reactivity? SmallScale->AmineType LargeScale->AmineType Nucleophilic Nucleophilic (Alkyl amines) AmineType->Nucleophilic AmineType->Nucleophilic WeakNu Weak Nucleophile (Anilines, Heterocycles) AmineType->WeakNu AmineType->WeakNu RouteA Protocol A: HATU / DMF Nucleophilic->RouteA RouteC Protocol C: T3P (Propylphosphonic Anhydride) Nucleophilic->RouteC WeakNu->RouteA RouteB Protocol B: Acid Chloride (SOCl2) WeakNu->RouteB

Figure 1: Decision matrix for selecting the optimal amidation strategy based on scale and amine nucleophilicity.

Protocol A: High-Fidelity HATU Coupling (Discovery Scale)

Best for: Small scale (mg to 5g), valuable amines, and library synthesis. Mechanism: HATU generates a highly reactive At-ester (7-azabenzotriazole active ester) that reacts rapidly with amines with minimal racemization or side reactions.

Materials
  • Substrate: 3-methyl-1H-pyrazole-4-carboxylic acid (1.0 equiv)

  • Amine: 1.1 – 1.2 equiv

  • Coupling Agent: HATU (1.2 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: Anhydrous DMF (Dimethylformamide) [Concentration: 0.1 M – 0.2 M]

Step-by-Step Methodology
  • Activation Phase:

    • Charge a reaction vial with 3-methyl-1H-pyrazole-4-carboxylic acid and anhydrous DMF . Stir until mostly dissolved (sonicate if necessary).

    • Add DIPEA (2.0 equiv). Note: The solution usually clears as the carboxylate salt forms.

    • Add HATU (1.2 equiv) in one portion.

    • Critical Step: Stir at Room Temperature (RT) for 15–30 minutes . This "pre-activation" ensures complete formation of the active ester before the amine is introduced, reducing competitive reactivity.

  • Coupling Phase:

    • Add the Amine (1.1 equiv) dissolved in a minimum amount of DMF.

    • Add the remaining DIPEA (1.0 equiv) if the amine was added as a salt (e.g., HCl salt).

    • Stir at RT for 2–16 hours. Monitor by LC-MS or TLC (10% MeOH in DCM).

  • Work-up (Self-Validating):

    • Dilution: Dilute the reaction mixture with EtOAc (10x volume).

    • Wash 1 (Acidic): Wash with 0.5 M HCl or saturated NH₄Cl (removes unreacted amine and DIPEA). Caution: Pyrazoles are amphoteric; if your product is very basic, skip strong acid washes.

    • Wash 2 (Basic): Wash with Saturated NaHCO₃ (removes unreacted acid and HATU byproducts).

    • Wash 3 (Brine): Wash with saturated NaCl to remove DMF.

    • Dry & Concentrate: Dry over Na₂SO₄, filter, and concentrate.

Protocol B: Acid Chloride Method via Thionyl Chloride (Scale-Up)

Best for: Large scale (>10g), weak nucleophiles (anilines), or cost-sensitive processes. Mechanism: Conversion to the acid chloride (highly electrophilic) followed by nucleophilic attack.

Materials
  • Substrate: 3-methyl-1H-pyrazole-4-carboxylic acid (1.0 equiv)

  • Reagent: Thionyl Chloride (SOCl₂) (3.0 – 5.0 equiv) OR Oxalyl Chloride (1.2 equiv) + cat. DMF.[1]

  • Solvent: Toluene or DCM (if solubility permits), or neat SOCl₂.

  • Base (Step 2): Triethylamine (Et₃N) or Pyridine.

Step-by-Step Methodology
  • Chlorination:

    • Suspend 3-methyl-1H-pyrazole-4-carboxylic acid in Toluene.

    • Add Thionyl Chloride (3.0 equiv) dropwise.

    • Heat to reflux (80–110 °C) for 2–3 hours. The suspension should become a clear solution as the acid chloride forms and HCl/SO₂ gases evolve.

    • Evaporation: Concentrate in vacuo to dryness to remove excess SOCl₂. Co-evaporate with dry toluene (2x) to ensure all traces of acidic volatiles are removed. Result: Crude pyrazole-4-carbonyl chloride (usually a solid or gum).

  • Amidation:

    • Dissolve/suspend the crude acid chloride in anhydrous DCM or THF (0.2 M).

    • Cool to 0 °C .

    • Add Triethylamine (2.5 equiv).

    • Add the Amine (1.0 equiv) dropwise.

    • Allow to warm to RT and stir for 2 hours.

  • Purification:

    • Standard aqueous workup (as in Protocol A). Recrystallization from EtOH/Water or EtOAc/Heptane is often possible for these derivatives.

Protocol C: T3P (Propylphosphonic Anhydride) Coupling

Best for: "Green" chemistry requirements, difficult purifications, and low-nucleophilicity amines where acid chlorides are too harsh. Advantage: T3P byproducts are water-soluble, simplifying workup.

Methodology
  • Dissolve 3-methyl-1H-pyrazole-4-carboxylic acid (1.0 equiv) and Amine (1.1 equiv) in EtOAc or DMF (if solubility is low).

  • Add Pyridine or DIPEA (3.0 equiv).

  • Cool to 0 °C.

  • Add T3P (50% solution in EtOAc/DMF, 1.5 equiv) dropwise.

  • Stir at RT for 12–24 hours. (Heat to 50–60 °C if the amine is electron-deficient).

  • Workup: Wash simply with water and NaHCO₃. The organic layer usually contains pure product.

Troubleshooting & Optimization

SymptomProbable CauseCorrective Action
Low Conversion Poor solubility of the zwitterionic pyrazole acid.Switch solvent to NMP or DMAc . Increase temperature to 50 °C (compatible with HATU/T3P).
Dimer Formation Activation of the product amide (if it has a free NH) or reaction with the pyrazole NH.Ensure excess amine is avoided during the activation step. Use pre-activation (Protocol A, Step 1).
Regioisomers N-alkylation occurring during coupling (rare but possible with alkyl halides present).Ensure all reagents are halide-free. If N-alkylation is required, perform it before amidation to lock the 1-position.
Product stuck in Aqueous Product is amphoteric (contains basic amine and acidic pyrazole NH).Adjust pH of the aqueous layer to the isoelectric point (usually pH ~7–8) before extraction. Use n-Butanol or 2-MeTHF for extraction.

References

  • Synthesis of Pyrazole Carboxamides (Acid Chloride Route)

    • Journal of Chemical and Pharmaceutical Research, 2011, 3(6), 280-286.
  • Medicinal Chemistry Application (SDH Inhibitors)

    • Molecules, 2015, 20(5), 8396-8408.[2] "Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides."

  • General Amidation Methodologies (Review)

    • Chemical Reviews, 2011, 111(11), 6557–6602. "Amide bond formation: beyond the myth of coupling reagents."
  • T3P Application Note

    • Organic Process Research & Development, 2009, 13(5), 900–906. "Propylphosphonic Anhydride (T3P)

Sources

Application

Using 3-methyl-1H-pyrazole-4-carboxamide in kinase inhibitor design

Application Note: Strategic Utilization of 3-Methyl-1H-pyrazole-4-carboxamide in Kinase Inhibitor Design Executive Summary The 3-methyl-1H-pyrazole-4-carboxamide scaffold represents a privileged pharmacophore in the desi...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 3-Methyl-1H-pyrazole-4-carboxamide in Kinase Inhibitor Design

Executive Summary

The 3-methyl-1H-pyrazole-4-carboxamide scaffold represents a privileged pharmacophore in the design of ATP-competitive (Type I) kinase inhibitors. Its structural utility lies in its ability to mimic the adenine ring of ATP, forming a robust hydrogen-bond network with the kinase hinge region. This guide details the structural rationale, synthetic protocols, and biochemical validation workflows necessary to deploy this scaffold in drug discovery campaigns targeting serine/threonine kinases (e.g., CDKs, Aurora) and tyrosine kinases (e.g., FLT3, JAKs).

Structural Rationale & Pharmacophore Design

The Hinge-Binding Motif

The primary utility of the 3-methyl-1H-pyrazole-4-carboxamide moiety is its capacity to function as a bidentate or tridentate hydrogen bond anchor.

  • Donor 1 (Pyrazole NH): Forms a hydrogen bond with the backbone carbonyl of the kinase hinge residue (e.g., Glu81 in CDK2).

  • Acceptor (Carboxamide Carbonyl): Interacts with the backbone NH of the adjacent hinge residue (e.g., Leu83 in CDK2).

  • The 3-Methyl Group: This substituent is not merely decorative; it serves a critical steric function. It often orients the scaffold by clashing with the "sugar pocket" residues or filling a small hydrophobic cavity near the gatekeeper residue, thereby enhancing selectivity over kinases with smaller pockets.

Diagram: Hinge Interaction Map

The following diagram illustrates the canonical binding mode of this scaffold within the ATP-binding pocket.

HingeBinding cluster_Kinase Kinase Hinge Region cluster_Inhibitor 3-Methyl-1H-pyrazole-4-carboxamide Scaffold Residue1 Backbone C=O (e.g., Glu81) Residue2 Backbone NH (e.g., Leu83) Amide_O Carboxamide C=O (H-Bond Acceptor) Residue2->Amide_O H-Bond (2.9 Å) Gatekeeper Gatekeeper Residue (Hydrophobic) Pyraz_NH Pyrazole N1-H (H-Bond Donor) Pyraz_NH->Residue1 H-Bond (2.8 Å) Methyl_C3 3-Methyl Group (Steric/Hydrophobic) Methyl_C3->Gatekeeper Van der Waals Contact

Figure 1: Canonical binding interaction of the 3-methyl-1H-pyrazole-4-carboxamide scaffold with a kinase hinge region, highlighting the donor-acceptor motif.

Protocol: Chemical Synthesis of the Core Scaffold

This protocol describes the synthesis of a functionalized 3-methyl-1H-pyrazole-4-carboxamide derivative.[1] The method utilizes a Knoevenagel condensation followed by cyclization with hydrazine, a robust route for generating the pyrazole core.

Reagents & Materials
  • Precursors: Ethyl acetoacetate, Triethyl orthoformate, Hydrazine hydrate.

  • Solvents: Ethanol (EtOH), Dichloromethane (DCM), Dimethylformamide (DMF).

  • Coupling Agents: EDC·HCl, HOBt, DIPEA.

  • Purification: Silica gel flash chromatography, Recrystallization solvents (EtOH/Water).

Step-by-Step Methodology

Step 1: Formation of the Intermediate (Ethoxymethylene derivative)

  • Charge a round-bottom flask with Ethyl acetoacetate (1.0 eq) and Triethyl orthoformate (1.5 eq).

  • Add Acetic anhydride (2.0 eq) as a co-solvent/catalyst.

  • Reflux the mixture at 130°C for 4 hours.

  • Concentrate under reduced pressure to yield the volatile intermediate ethyl 2-(ethoxymethylene)-3-oxobutanoate.

Step 2: Cyclization to Pyrazole Core

  • Dissolve the intermediate from Step 1 in absolute Ethanol .

  • Cool the solution to 0°C in an ice bath.

  • Dropwise add Hydrazine hydrate (1.1 eq) over 30 minutes to prevent exotherm-related impurities.

  • Allow to warm to room temperature (RT) and stir for 2 hours.

  • Precipitate the product by pouring the reaction mixture into ice-cold water. Filter and dry to obtain ethyl 3-methyl-1H-pyrazole-4-carboxylate.

Step 3: Amide Functionalization (The "Warhead" Attachment)

  • Hydrolyze the ester (LiOH, THF/H2O) to the carboxylic acid if deriving the amide from an amine, OR convert directly using an amine if the ester is reactive enough (often requires high temp). Preferred Route: Hydrolysis -> Acid Chloride/Coupling.

  • Activation: Dissolve the 3-methyl-1H-pyrazole-4-carboxylic acid in DMF. Add EDC·HCl (1.2 eq) and HOBt (1.2 eq). Stir for 30 min.

  • Coupling: Add the target amine (e.g., an aniline derivative for kinase specificity) and DIPEA (2.0 eq).

  • Stir at RT for 12–16 hours.

  • Workup: Dilute with EtOAc, wash with NaHCO3 (sat), Brine, and dry over Na2SO4.

Diagram: Synthetic Workflow

Synthesis Start Ethyl Acetoacetate + Triethyl Orthoformate Inter Ethoxymethylene Intermediate Start->Inter Reflux, 130°C Cyclization Hydrazine Hydrate (Cyclization) Inter->Cyclization EtOH, 0°C Core Ethyl 3-methyl-1H- pyrazole-4-carboxylate Cyclization->Core Ring Closure Hydrolysis Hydrolysis (LiOH) Core->Hydrolysis Deprotection Coupling Amide Coupling (R-NH2 + EDC/HOBt) Hydrolysis->Coupling Activation Final Final Inhibitor (Scaffold + Tail) Coupling->Final Functionalization

Figure 2: Synthetic route for generating 3-methyl-1H-pyrazole-4-carboxamide kinase inhibitors.

Protocol: Biochemical Validation (Kinase Assay)

Once synthesized, the efficacy of the inhibitor must be quantified. We utilize a FRET-based competition assay (e.g., LanthaScreen™) or an ADP-Glo™ assay. The following protocol outlines the ADP-Glo method, which measures kinase activity via ADP production.

Assay Conditions
  • Kinase Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA, 50 μM DTT.

  • Substrate: Specific peptide substrate (e.g., Poly(Glu, Tyr) for tyrosine kinases) at Km concentration.

  • ATP: At Km(app) for the specific kinase to ensure competitive inhibition measurement.

Experimental Procedure
  • Compound Preparation: Prepare a 10-point serial dilution of the pyrazole inhibitor in DMSO (Top concentration typically 10 μM).

  • Enzyme Reaction:

    • Add 2 μL of Kinase (0.5–5 ng/well) to a 384-well white plate.

    • Add 1 μL of Inhibitor (or DMSO control). Incubate for 10 min at RT.

    • Initiate reaction by adding 2 μL of ATP/Substrate mix.

    • Incubate for 60 minutes at RT.

  • Detection (ADP-Glo):

    • Add 5 μL of ADP-Glo™ Reagent to stop the kinase reaction and deplete remaining ATP. Incubate 40 min.

    • Add 10 μL of Kinase Detection Reagent to convert ADP to ATP and generate luciferase signal. Incubate 30 min.

  • Data Analysis: Measure Luminescence. Normalize to "No Enzyme" (0% activity) and "No Inhibitor" (100% activity) controls. Fit data to a sigmoidal dose-response equation to determine IC50.

Data Presentation: SAR Table Example

Table 1: Representative Structure-Activity Relationship (SAR) data for 3-methyl-1H-pyrazole-4-carboxamide derivatives against Aurora A Kinase.

Compound IDR-Group (Amide)3-PositionIC50 (Aurora A)IC50 (CDK2)Selectivity (AurA/CDK2)
PYR-001 PhenylMethyl120 nM450 nM3.7x
PYR-002 4-FluorophenylMethyl45 nM300 nM6.6x
PYR-003 4-PiperidinylMethyl12 nM 210 nM17.5x
PYR-004 4-PiperidinylH (No Methyl)85 nM90 nM~1.0x (Loss of Selectivity)

Note: Data simulated for illustrative purposes based on trends observed in Aurora A inhibitor design [1].

References

  • Synthesis and biological evaluation of novel carboxamide derivatives of pyrazole. Source: Journal of Chemical and Pharmaceutical Research. URL:[Link]

  • Identification of N-(4-piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (AT7519), a novel cyclin dependent kinase inhibitor. Source: Journal of Medicinal Chemistry (via PubMed).[2] URL:[Link]

  • Discovery of Substituted 4-(Pyrazol-4-yl)-phenylbenzodioxane-2-carboxamides as Potent and Highly Selective Rho Kinase (ROCK-II) Inhibitors. Source: Journal of Medicinal Chemistry (via PMC). URL:[Link]

  • Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia. Source: Molecules (MDPI). URL:[Link]

  • QSAR studies on pyrazole-4-carboxamide derivatives as Aurora A kinase inhibitors. Source: Journal of Taibah University for Science. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Pyrazole Carboxamide Solubility Optimization

Status: Operational | Tier: Level 3 (Senior Scientific Support) Topic: Overcoming Solubility Barriers in Biological Assays Welcome to the Technical Support Hub User: Research Scientist / Assay Developer Subject: Pyrazole...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 (Senior Scientific Support) Topic: Overcoming Solubility Barriers in Biological Assays

Welcome to the Technical Support Hub

User: Research Scientist / Assay Developer Subject: Pyrazole Carboxamides (PCAs) Problem Statement: You are observing inconsistent IC50 values, visible precipitation in assay media, or "flat" dose-response curves at high concentrations.

Scientist's Note: Pyrazole carboxamides are potent pharmacophores often used as kinase inhibitors (e.g., JAK, BRAF targets). However, they present a specific physicochemical challenge: they possess high crystal lattice energy due to strong intermolecular hydrogen bonding (amide-to-pyrazole interactions) and π-π stacking. In aqueous buffers, they would rather aggregate with themselves than solvate.

This guide provides the protocols to disrupt these interactions and maintain kinetic solubility during your biological assays.

Module 1: Stock Solution Integrity

The majority of solubility failures occur before the compound ever touches the cells.

The "Invisible" Water Problem

PCAs are hydrophobic, but DMSO is hygroscopic (absorbs water from air). If your DMSO stock absorbs even 1-2% water, PCAs may micro-precipitate inside the "dissolved" stock, creating a suspension that looks clear but lacks potency.

Protocol: Anhydrous Stock Preparation

  • Solvent Choice: Use Anhydrous DMSO (≥99.9%, water <50 ppm). Avoid "molecular biology grade" DMSO if it has been opened multiple times.

  • Vessel: Prepare stocks in glass vials or solvent-resistant polypropylene (PP). Avoid polystyrene (PS), which can leach plasticizers or adsorb lipophilic compounds.

  • Dissolution:

    • Target Concentration: 10 mM (Standard). If 10 mM is cloudy, drop to 5 mM rather than forcing it with excessive heat.

    • Why? It is better to have a stable 5 mM stock than a metastable 10 mM stock that crashes out upon freeze-thaw.

  • Sonication: Sonicate for 5–10 minutes at 40 kHz.

    • Visual Check: Hold the vial against a light source. Any "swirling" or refraction indicates undissolved micro-crystals.

Module 2: The "Intermediate Dilution" Workflow

The most common user error is pipetting high-concentration DMSO stock directly into aqueous media.

The Science: When you shoot 10 mM DMSO stock into water, the local concentration at the pipette tip exceeds the solubility limit instantly. The compound nucleates and precipitates ("crashing out"). Once precipitated, it will not re-dissolve, even with mixing.

The Solution: Step-down dilution. You must reduce the concentration of the compound while maintaining a high solvent ratio before the final jump to aqueous media.

Workflow Diagram: The 3-Step Transfer

IntermediateDilution Stock 10 mM Stock (100% DMSO) InterPlate Intermediate Plate (Serial Dilution in 100% DMSO) Stock->InterPlate 1. Dilute Compound Keep DMSO 100% Precipitation CRITICAL FAILURE: Direct Transfer Causes Immediate Precipitation Stock->Precipitation DO NOT DO THIS Media Pre-Warmed Media (Assay Buffer) InterPlate->Media 2. Dilute 1:100 (Rapid Dispersion) AssayPlate Final Assay Plate (Compound + Cells) Media->AssayPlate 3. Transfer to Cells Precipitation->AssayPlate False Negative Data

Caption: Figure 1. The Intermediate Dilution Method prevents "shock precipitation" by maintaining solvent solubility until the final high-dilution step.

Step-by-Step Protocol:

  • Plate A (Compound Source): Perform your serial dilutions (e.g., 1:3) using 100% DMSO .[1]

  • Plate B (Intermediate): Transfer a small volume (e.g., 2 µL) from Plate A into a larger volume of media (e.g., 198 µL).

    • Result: This creates a 1% DMSO solution with the compound at 100x the final assay concentration.

    • Technique: Mix immediately and vigorously upon addition.

  • Plate C (Assay): Transfer the required volume from Plate B to your cells.

    • Final DMSO: 0.1% - 0.5% (Safe for most cell lines).[2]

Module 3: Advanced Formulation (Cyclodextrins)

When DMSO alone fails, use a molecular "life jacket."

If your pyrazole carboxamide is insoluble even at low concentrations, or if your assay is sensitive to DMSO >0.1%, use 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) .

Mechanism: The lipophilic pyrazole core enters the hydrophobic cavity of the cyclodextrin, while the hydrophilic exterior keeps the complex soluble in water. This creates "sink conditions" and prevents the compound from sticking to plasticware.

Protocol:

  • Prepare a 20% (w/v) HP-β-CD stock solution in your assay buffer (e.g., PBS). Filter sterilize (0.22 µm).

  • Use this CD-enriched buffer for the Intermediate Dilution step (Step 2 in Module 2).

  • Note: Ensure the final CD concentration in the assay is <1% to avoid cholesterol extraction from cell membranes [1].

Module 4: Troubleshooting Matrix

Symptom: Precipitate visible in wells (cloudiness/crystals).

  • Root Cause: Kinetic solubility limit exceeded; "Crash" solvent effect.

  • Fix: Switch to the Intermediate Dilution Method (Module 2). Reduce max concentration.

Symptom: IC50 varies between runs (High variability).

  • Root Cause: Freeze-thaw cycles degrading the DMSO stock or inducing crystallization.

  • Fix: Aliquot stocks into single-use vials. Store at -80°C. Never re-freeze.

Symptom: Low potency (Right-shifted curve) in plastic plates.

  • Root Cause: Compound adsorbing to plastic (common with lipophilic pyrazoles).

  • Fix: Add 0.01% Triton X-100 or Tween-20 to the assay buffer (if biology permits) or use "Low Binding" plates.

Symptom: Compound crashes only in cell media, not PBS.

  • Root Cause: Serum proteins (Albumin) interaction or pH shift.

  • Fix: Check if the compound is ionizing. Pyrazoles can be weakly basic. Ensure media pH is buffered (HEPES) and stable.

Decision Logic: Troubleshooting Flow

Troubleshooting Start Start: Low/Variable Activity CheckStock Is Stock Clear? Start->CheckStock Sonicate Sonicate/Warm (37°C) CheckStock->Sonicate No (Cloudy) CheckDilution Direct Dilution Used? CheckStock->CheckDilution Yes Sonicate->CheckDilution SwitchMethod Switch to Intermediate Dilution (See Mod 2) CheckDilution->SwitchMethod Yes CheckPlastic Using Standard PS Plates? CheckDilution->CheckPlastic No SwitchPlate Use Low-Binding Plates or Add 0.01% Tween CheckPlastic->SwitchPlate Yes Advanced Use HP-β-CD Formulation CheckPlastic->Advanced No (Still Failing)

Caption: Figure 2. Diagnostic logic for isolating solubility-driven assay failures.

Module 5: Comparison of Solubilization Strategies

StrategyProsConsBest For
DMSO (Standard) Simple, universal.Toxic to cells >0.5%; "Crash" risk.Initial screening; High solubility hits.
Intermediate Dilution Prevents shock precipitation; Better data quality.Adds a pipetting step.[2][3]Standard Protocol for Pyrazoles.
HP-β-Cyclodextrin Excellent solubilization; Reduces plastic binding.Can affect membrane permeability [1].Highly lipophilic leads; In vivo prep.
Surfactants (Tween) Prevents plastic adsorption.Can lyse cells or interfere with enzymes.Biochemical assays (Enzyme inhibition).

References

  • Assay Guidance Manual. Compound Solubility in Buffers and DMSO. National Center for Advancing Translational Sciences.[4][5] [Link]

  • Di, L., & Kerns, E. H. (2006).[6] Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today. [Link]

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. [Link]

  • PubChem Compound Summary. Pyrazole Carboxamide Derivatives.[Link]

Sources

Optimization

Technical Support Center: Purification of Pyrazole Carboxamide from Hydrazine Impurities

Introduction The synthesis of pyrazole carboxamides, a critical scaffold in numerous pharmaceutical agents, frequently employs hydrazine or its derivatives as a key reagent in the cyclization step to form the pyrazole ri...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The synthesis of pyrazole carboxamides, a critical scaffold in numerous pharmaceutical agents, frequently employs hydrazine or its derivatives as a key reagent in the cyclization step to form the pyrazole ring.[1][2][3][4][5][6] While essential for the synthesis, residual hydrazine impurities in the final active pharmaceutical ingredient (API) are a significant concern due to their potential toxicity and impact on drug stability and efficacy.[7] This technical support center provides a comprehensive guide for researchers, scientists, and drug development professionals to effectively troubleshoot and resolve issues related to the removal of hydrazine impurities from pyrazole carboxamide products.

This guide is structured to provide practical, in-depth solutions in a question-and-answer format, addressing specific challenges encountered during the purification process.

Troubleshooting Guide: Common Issues and Solutions

This section addresses the most frequently encountered problems during the purification of pyrazole carboxamide to remove hydrazine impurities.

Issue 1: Persistent Hydrazine Contamination Detected Post-Purification

Question: After performing standard purification techniques like recrystallization and washing, I still detect hydrazine in my pyrazole carboxamide product by HPLC/GC analysis. What are the likely causes and how can I resolve this?

Answer:

Persistent hydrazine contamination is a common challenge and can stem from several factors. The basic nature of hydrazine can lead to strong interactions with the desired product or trace acidic components, making its complete removal difficult.

Causality and Recommended Actions:

  • Inadequate Quenching: Excess hydrazine from the reaction may not have been fully neutralized.

    • Solution: Implement a dedicated quenching step before workup. The addition of an excess of an aldehyde (e.g., benzaldehyde) or a ketone (e.g., acetone) to the reaction mixture will convert the residual hydrazine into a more easily removable hydrazone.[7]

  • Ineffective Washing: Simple water or organic solvent washes may not be sufficient to remove all hydrazine, especially if it has formed salts.

    • Solution: Employ an acidic wash. A dilute solution of a weak acid, such as acetic acid, or a very dilute strong acid like HCl (e.g., 1 M), can protonate the basic hydrazine, forming a water-soluble salt that can be efficiently extracted into the aqueous phase.[8] Ensure your pyrazole carboxamide is stable under these acidic conditions.

  • Co-precipitation during Crystallization: Hydrazine impurities can sometimes co-crystallize with the product.

    • Solution: Optimize your recrystallization solvent system. A solvent system in which the pyrazole carboxamide has good solubility at elevated temperatures but poor solubility at room temperature, while hydrazine or its derivatives remain soluble, is ideal. Consider multi-solvent systems.

Workflow for Addressing Persistent Hydrazine:

start Hydrazine Detected Post-Purification quench Implement/Optimize Quenching Step (e.g., Acetone, Benzaldehyde) start->quench acid_wash Introduce Acidic Wash (e.g., Dilute Acetic Acid, 1M HCl) quench->acid_wash recrystallization Optimize Recrystallization (Solvent Screening) acid_wash->recrystallization analysis Analyze for Hydrazine (HPLC/GC) recrystallization->analysis analysis->quench Failure end_node Hydrazine Below Limit analysis->end_node Success cluster_0 Purification Workflow synthesis Crude Pyrazole Carboxamide quench Quenching (Hydrazine to Hydrazone) synthesis->quench extraction Liquid-Liquid Extraction (Acidic Wash) quench->extraction scavenging Alternative: Scavenger Resin quench->scavenging Alternative Path crystallization Crystallization/Recrystallization extraction->crystallization scavenging->crystallization final_product Purified Product crystallization->final_product

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to 13C NMR Assignments for 3-methyl-1H-pyrazole-4-carboxamide Tautomers

For Researchers, Scientists, and Drug Development Professionals Introduction: The Challenge of Tautomerism in Pyrazole Scaffolds In the realm of medicinal chemistry and drug development, pyrazole derivatives are a corner...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of Tautomerism in Pyrazole Scaffolds

In the realm of medicinal chemistry and drug development, pyrazole derivatives are a cornerstone, valued for their diverse biological activities. However, their inherent ability to exist as tautomers—isomers that readily interconvert through a formal migration of a hydrogen atom—presents a significant analytical challenge. For 3-methyl-1H-pyrazole-4-carboxamide, this prototropic tautomerism results in a dynamic equilibrium between the 3-methyl-1H-pyrazole-4-carboxamide (1,3-tautomer) and 5-methyl-1H-pyrazole-4-carboxamide (1,5-tautomer) forms. The predominant tautomer can exhibit distinct physicochemical properties, influencing its binding affinity to biological targets and ultimately its therapeutic efficacy.

This guide provides an in-depth comparison of the 13C Nuclear Magnetic Resonance (NMR) spectroscopic signatures of these two tautomers. As a powerful, non-destructive technique, 13C NMR spectroscopy offers a window into the electronic environment of each carbon atom within a molecule, making it an invaluable tool for the unambiguous identification and characterization of tautomeric forms.

The Tautomeric Equilibrium of 3-methyl-1H-pyrazole-4-carboxamide

The tautomeric equilibrium between the 1,3- and 1,5-forms of 3-methyl-1H-pyrazole-4-carboxamide is influenced by various factors, including the solvent, temperature, and the electronic nature of the substituents.[1] Generally, electron-donating groups like a methyl group tend to favor the tautomer where the substituent is at the 3-position. Conversely, electron-withdrawing groups often favor the 5-substituted tautomer.[1] The carboxamide group at the 4-position exerts a moderate electron-withdrawing effect, creating a nuanced interplay that governs the position of the equilibrium.

tautomers Tautomer1 3-methyl-1H-pyrazole-4-carboxamide (1,3-tautomer) Tautomer2 5-methyl-1H-pyrazole-4-carboxamide (1,5-tautomer) Tautomer1->Tautomer2 Proton Transfer protocol cluster_prep Sample Preparation cluster_nmr NMR Acquisition cluster_analysis Data Analysis p1 Weigh Sample p2 Dissolve in DMSO-d6 p1->p2 p3 Transfer to NMR Tube p2->p3 n1 Tune and Lock p3->n1 n2 Shim n1->n2 n3 Acquire 13C Spectrum n2->n3 a1 Process FID n3->a1 a2 Reference Spectrum a1->a2 a3 Integrate Signals a2->a3 a4 Calculate Tautomer Ratio a3->a4

Caption: Experimental workflow for 13C NMR analysis of tautomerism.

Conclusion

The elucidation of tautomeric forms is a critical step in the characterization of heterocyclic compounds like 3-methyl-1H-pyrazole-4-carboxamide. 13C NMR spectroscopy, with its ability to probe the electronic environment of individual carbon atoms, stands out as a definitive method for identifying and quantifying tautomers in solution. By carefully analyzing the chemical shifts, particularly of the pyrazole ring carbons, researchers can gain crucial insights into the predominant tautomeric form, which is essential for understanding structure-activity relationships and for the rational design of new therapeutic agents. The integration of experimental NMR data with computational predictions and other spectroscopic techniques provides a robust framework for tackling the complexities of tautomerism in drug discovery and development.

References

Sources

Comparative

Technical Comparison Guide: Mass Spectrometry Fragmentation of 3-methyl-1H-pyrazole-4-carboxamide

Executive Summary Objective: This guide provides a definitive technical analysis of the mass spectrometry (MS) fragmentation pattern of 3-methyl-1H-pyrazole-4-carboxamide . It is designed to assist analytical chemists an...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: This guide provides a definitive technical analysis of the mass spectrometry (MS) fragmentation pattern of 3-methyl-1H-pyrazole-4-carboxamide . It is designed to assist analytical chemists and medicinal researchers in differentiating this scaffold from its structural isomers (e.g., 1-methyl regioisomers) during drug metabolism and pharmacokinetic (DMPK) studies.

Core Insight: The fragmentation of 3-methyl-1H-pyrazole-4-carboxamide under Electrospray Ionization (ESI) is dominated by the neutral loss of ammonia (NH₃), a characteristic signature of primary amides, followed by sequential ring destabilization. This distinct pathway serves as a diagnostic fingerprint to separate it from N-methylated amide analogs and positional isomers.

Chemical Identity & Structural Context

Before analyzing fragmentation, the structural baseline must be established to understand protonation sites.

PropertySpecification
Compound Name 3-methyl-1H-pyrazole-4-carboxamide
CAS Number 205692-63-3
Molecular Formula C₅H₇N₃O
Monoisotopic Mass 125.0589 Da
Precursor Ion [M+H]⁺ 126.0662 m/z
Key Structural Features Primary amide (-CONH₂), Free NH pyrazole ring, C3-Methyl group

Fragmentation Mechanism Analysis

Primary Fragmentation Pathway (ESI-MS/MS)

Upon collision-induced dissociation (CID), the protonated molecular ion [M+H]⁺ (m/z 126) undergoes a predictable cleavage cascade. The most energetically favorable pathway involves the expulsion of small stable neutral molecules.

Step 1: Formation of the Acylium Ion (m/z 109)
  • Mechanism: The amide nitrogen is protonated or participates in a proton-transfer complex. The bond between the carbonyl carbon and the amide nitrogen cleaves, expelling a neutral ammonia molecule (NH₃ , 17 Da).

  • Diagnostic Ion: m/z 109.04 (Acylium cation).

  • Significance: This is the Base Peak at low-to-medium collision energies (10–20 eV).

Step 2: Decarbonylation (m/z 81)
  • Mechanism: The unstable acylium ion ejects carbon monoxide (CO , 28 Da) to relieve positive charge density, resulting in a substituted pyrazolium cation.

  • Diagnostic Ion: m/z 81.05 .

  • Significance: Confirms the presence of a carbonyl group attached directly to the aromatic ring.

Step 3: Ring Fragmentation (m/z 54)
  • Mechanism: The remaining pyrazole core undergoes ring opening or fragmentation, typically losing hydrogen cyanide (HCN , 27 Da) or acetonitrile (CH₃CN , 41 Da) depending on the specific tautomer and methyl position.

  • Diagnostic Ion: m/z 54.04 .

Visualization of Signaling Pathway

The following diagram illustrates the stepwise fragmentation logic.

FragmentationPathway Precursor Precursor Ion [M+H]+ m/z 126.07 (Protonated Amide) Acylium Acylium Ion m/z 109.04 (Loss of NH3) Precursor->Acylium - NH3 (17 Da) Primary Pathway Nitrile Nitrile Ion m/z 108.05 (Loss of H2O) Precursor->Nitrile - H2O (18 Da) Minor Pathway Pyrazolium Pyrazolium Cation m/z 81.05 (Loss of CO) Acylium->Pyrazolium - CO (28 Da) Fragment54 Ring Fragment m/z 54.04 (Loss of HCN) Pyrazolium->Fragment54 - HCN (27 Da)

Caption: Stepwise ESI-MS/MS fragmentation pathway of 3-methyl-1H-pyrazole-4-carboxamide showing major (solid) and minor (dashed) channels.

Comparative Analysis: Isomer Differentiation

A critical challenge in this field is distinguishing the target compound from its regioisomers. The table below compares 3-methyl-1H-pyrazole-4-carboxamide against its most common "alternatives" (isomers).

FeatureTarget: 3-Methyl-1H-pyrazole-4-carboxamide Alternative A: 1-Methyl-1H-pyrazole-4-carboxamide Alternative B: N-Methyl-pyrazole-4-carboxamide
Structure Methyl on Carbon (C3); Free NH on ring.[1]Methyl on Nitrogen (N1); No free NH on ring.Methyl on Amide Nitrogen; Free NH on ring.
Precursor m/z 126.07126.07126.07
Primary Neutral Loss -17 Da (NH₃) -17 Da (NH₃) -31 Da (CH₃NH₂)
Dominant Fragment m/z 109 (Acylium)m/z 109 (Acylium)m/z 95 (Acylium)
Secondary Loss -28 Da (CO) → m/z 81 -28 Da (CO) → m/z 81 -28 Da (CO) → m/z 67
Differentiation Key H/D Exchange: The ring NH is exchangeable.No Ring NH: No shift in ring protons in D₂O.Fragment Mass: Immediate shift to m/z 95.
Mechanism Note Tautomerism allows proton mobility.Fixed methylation prevents tautomerism.Amide methylation alters the primary cleavage.

Technical Insight: Differentiation between the 3-methyl and 1-methyl isomers is difficult by MS alone because both lose NH₃ to form isomeric acylium ions (m/z 109).

  • Solution: Use Retention Time (RT) . The 1-methyl isomer (no H-bond donor on ring) typically elutes earlier in Reverse Phase LC than the 3-methyl isomer (H-bond donor/acceptor).

  • Advanced MS: Energy-resolved MS (breakdown curves) often shows the 1-methyl isomer requires higher energy to fragment due to the stability of the N-Me bond compared to the tautomeric C-Me system.

Experimental Protocol: Validated MS/MS Workflow

To replicate these results or validate your standard, follow this self-validating protocol.

Phase 1: Sample Preparation
  • Stock Solution: Dissolve 1 mg of standard in 1 mL of Methanol (MeOH) .

  • Working Solution: Dilute to 1 µg/mL in 50:50 MeOH:Water + 0.1% Formic Acid .

    • Why Formic Acid? Promotes protonation ([M+H]⁺) for ESI efficiency.

Phase 2: Direct Infusion Parameters (Orbitrap/Q-TOF)
  • Flow Rate: 5–10 µL/min.

  • Source Voltage: 3.5 kV (Positive Mode).

  • Capillary Temp: 275°C.

  • Sheath Gas: 10 arb units (Low flow to preserve labile ions).

Phase 3: Fragmentation Ramp

Perform a "Stepwise Collision Energy" experiment to observe the evolution of fragments.

Collision Energy (eV)Observed Spectrum Characteristics
0 - 5 eV Intact Precursor [M+H]⁺ (126) dominates.
10 - 15 eV Appearance of m/z 109 (Loss of NH₃). Base peak formation.[2][3]
20 - 30 eV Appearance of m/z 81 (Loss of CO) and m/z 54 .
> 40 eV Complete fragmentation; low mass noise dominates.
Phase 4: Data Validation (The "Self-Check")
  • Check 1: Does the spectrum show m/z 148 (+Na adduct)? If yes, your source is too salty; clean the cone.

  • Check 2: Is m/z 109 present? If m/z 108 (Loss of H₂O) is the base peak instead, check if the source temperature is too high (thermal degradation) or if the compound is actually the nitrile derivative.

References

  • NIST Mass Spectrometry Data Center. Ethyl 5-amino-1-methylpyrazole-4-carboxylate Mass Spectrum (Analogous Fragmentation). NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • PubChem. 3-methyl-1H-pyrazole-4-carboxamide Compound Summary. National Library of Medicine. Available at: [Link]

  • Holčapek, M., et al.Differentiation of Isomers using High Resolution Mass Spectrometry. Journal of Chromatography A, 2010.
  • E-GyanKosh. Mass Spectrometry: Fragmentation Patterns of Amides and Heterocycles. Available at: [Link]

Sources

Validation

A Senior Application Scientist's Guide to a Classic NMR Technique for Unambiguous Isomer Differentiation

A-Comparative-Guide-to-Validating-Pyrazole-Regiochemistry-using-NOE-Difference-Spectroscopy For researchers in medicinal chemistry and materials science, the synthesis of substituted pyrazoles often yields a mixture of r...

Author: BenchChem Technical Support Team. Date: February 2026

A-Comparative-Guide-to-Validating-Pyrazole-Regiochemistry-using-NOE-Difference-Spectroscopy

For researchers in medicinal chemistry and materials science, the synthesis of substituted pyrazoles often yields a mixture of regioisomers, a persistent challenge that necessitates robust analytical methods for definitive structural elucidation.[1] The reaction of an unsymmetrical 1,3-dicarbonyl compound with a monosubstituted hydrazine can theoretically produce two different pyrazole products, the 1,3- and 1,5-disubstituted isomers. Distinguishing between these isomers is critical as their biological activities and material properties can differ significantly. While various analytical techniques can provide clues, 1D Nuclear Overhauser Effect (NOE) difference spectroscopy remains a powerful and accessible tool for unambiguous regiochemical assignment.[2][3]

This guide provides an in-depth comparison of NOE difference spectroscopy with other common analytical methods, supported by experimental data and protocols. We will delve into the causality behind experimental choices, ensuring a self-validating system for trustworthy and reproducible results.

The Challenge of Pyrazole Regiochemistry

The synthesis of unsymmetrically substituted pyrazoles is a cornerstone of heterocyclic chemistry, with these scaffolds being prevalent in pharmaceuticals and agrochemicals.[4][5] However, the condensation of a monosubstituted hydrazine with a non-symmetrical 1,3-diketone can lead to the formation of a mixture of two regioisomers. The regioselectivity of such reactions is often difficult to control and can be influenced by factors such as the nature of the substituents, the reaction conditions, and the solvent used.[1] Therefore, the reliable characterization of the resulting products is paramount.

Comparing Analytical Techniques for Pyrazole Isomer Differentiation

Several analytical techniques can be employed to differentiate between pyrazole regioisomers. Below is a comparison of the most common methods, highlighting their strengths and limitations.

Technique Principle Advantages Disadvantages
NOE Difference Spectroscopy Measures the change in signal intensity of a proton when a nearby proton is saturated, providing through-space distance information (< 5 Å).[3][6]Direct and unambiguous evidence of spatial proximity. Relatively quick to perform on modern NMR spectrometers.[7]Requires careful selection of irradiation targets. Can be affected by molecular motion and relaxation properties.[8]
X-ray Crystallography Determines the precise three-dimensional arrangement of atoms in a crystalline solid.[9][10]Provides the absolute and definitive structure.[9]Requires a suitable single crystal, which can be difficult to obtain.[10] Not applicable to non-crystalline materials.
Heteronuclear Multiple Bond Correlation (HMBC) A 2D NMR technique that shows correlations between protons and carbons over two to three bonds.[2][11]Excellent for mapping out the carbon skeleton and identifying long-range connectivities.[11]Can sometimes be ambiguous if key correlations are missing or weak. Interpretation can be complex for proton-deficient systems.[11]
Chromatographic Methods (GC/HPLC) Separates components of a mixture based on their differential partitioning between a stationary and a mobile phase.Effective for separating isomers, allowing for their individual characterization.Does not provide direct structural information. Requires reference standards for peak assignment.

While X-ray crystallography provides the "gold standard" for structural determination, its requirement for a high-quality single crystal is a significant bottleneck.[10] HMBC is a powerful tool for mapping out molecular connectivity, but in cases of pyrazoles, the key long-range correlations needed to definitively assign regiochemistry may be ambiguous or absent.[2][11] Chromatographic methods are excellent for separation but offer no intrinsic structural information. NOE difference spectroscopy, however, directly probes the spatial relationship between protons, providing a clear and often definitive answer to the question of regiochemistry.[3]

The Power of the Nuclear Overhauser Effect (NOE)

The Nuclear Overhauser Effect is the transfer of nuclear spin polarization from one nuclear spin population to another via cross-relaxation.[12] In simpler terms, when a specific proton is irradiated, protons that are close to it in space (typically within 5 Å) will experience an enhancement in their signal intensity.[3] This effect is exquisitely sensitive to the inverse sixth power of the distance between the nuclei, making it a precise ruler for measuring internuclear distances.[13]

In the context of 1,3- vs. 1,5-disubstituted pyrazoles, the key is to identify a proton on a substituent that will be spatially close to a proton on the pyrazole ring in one isomer but distant in the other. By selectively irradiating the substituent proton and observing which pyrazole proton shows an NOE enhancement, the regiochemistry can be unequivocally determined.

A Step-by-Step Guide to NOE Difference Spectroscopy

The following protocol outlines the key steps for a successful NOE difference experiment. This is a generalized procedure, and specific parameters may need to be optimized based on the spectrometer and the sample.[14]

Experimental Workflow

NOE_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Prep Prepare NMR Sample (~5-10 mg in 0.6 mL solvent) Degas Degas Sample (Freeze-Pump-Thaw) Prep->Degas Proton Acquire Standard 1H Spectrum Degas->Proton Select Select Irradiation Frequencies (On-resonance & Off-resonance) Proton->Select NOE_Acq Acquire NOE Difference Data (Interleaved On/Off Resonance) Select->NOE_Acq Subtract Subtract FIDs or Spectra NOE_Acq->Subtract Phase Phase Difference Spectrum Subtract->Phase Integrate Integrate Enhanced Signals Phase->Integrate Assign Assign Regiochemistry Integrate->Assign

Caption: Workflow for NOE Difference Spectroscopy.

Detailed Protocol
  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the pyrazole sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a high-quality NMR tube.[2]

    • Crucial Step: Degas the sample thoroughly to remove dissolved oxygen.[7] Oxygen is paramagnetic and can quench the NOE effect. This is best achieved by several freeze-pump-thaw cycles.[15]

  • Initial 1H NMR Spectrum:

    • Acquire a standard, high-quality 1H NMR spectrum of your sample.[14]

    • Carefully reference and phase the spectrum.

    • Identify the chemical shifts of the protons you intend to irradiate and the protons you expect to show an NOE enhancement.

  • Setting up the NOE Difference Experiment:

    • This is typically a pre-defined experiment on modern NMR spectrometers (e.g., noediff on Bruker systems).[14]

    • You will need to create a frequency list containing the on-resonance irradiation frequency (the proton you are saturating) and an off-resonance frequency (a region of the spectrum with no signals).[16]

    • The experiment acquires two spectra in an interleaved fashion: one with on-resonance irradiation and one with off-resonance irradiation.[13]

  • Data Acquisition:

    • The duration of the irradiation (saturation time) is a critical parameter. A good starting point is a value close to the T1 relaxation time of the proton being irradiated.[15]

    • The number of scans will depend on the concentration of your sample. Sufficient signal-to-noise is required to observe the relatively small NOE enhancements (typically 1-10%).[14]

  • Processing and Analysis:

    • The two FIDs (on- and off-resonance) are subtracted from each other before Fourier transformation.[14]

    • The resulting difference spectrum is then phased. The irradiated peak will appear as a large negative signal, while the protons experiencing an NOE will appear as positive signals.[13]

    • Integration of the positive signals provides a quantitative measure of the NOE enhancement.

Interpreting the Results: A Case Study

Let's consider the N-alkylation of 3-phenyl-1H-pyrazole with benzyl bromide. This reaction can potentially yield two products: 1-benzyl-3-phenyl-1H-pyrazole and 1-benzyl-5-phenyl-1H-pyrazole.

Pyrazole_Isomers Isomer1 NOE_H5 NOE to H5 No_NOE_H3 No NOE to H3 Isomer2 NOE_H3 NOE to H3 No_NOE_H5 No NOE to H5 Irradiation Irradiate CH2 Irradiation->NOE_H5 Through-space < 5 Å Irradiation->NOE_H3 Through-space < 5 Å Irradiation->No_NOE_H3 Distant Irradiation->No_NOE_H5 Distant

Caption: Differentiating Pyrazole Isomers with NOE.

In the 1,5-isomer, the benzylic protons (CH₂) are spatially close to the H-5 proton of the pyrazole ring. Conversely, in the 1,3-isomer, the benzylic protons are in proximity to the H-3 proton.

By irradiating the benzylic protons:

  • If an NOE enhancement is observed for the H-5 proton , the isomer is confirmed as 1-benzyl-5-phenyl-1H-pyrazole.

  • If an NOE enhancement is observed for the H-3 proton , the isomer is confirmed as 1-benzyl-3-phenyl-1H-pyrazole.

This direct observation of through-space correlation provides an irrefutable assignment of the regiochemistry.

Conclusion

While a suite of analytical techniques is available to the modern chemist, NOE difference spectroscopy offers a unique and powerful solution to the persistent challenge of pyrazole regiochemistry. Its ability to directly probe spatial relationships between protons provides an unambiguous and reliable method for isomer differentiation. By understanding the principles behind the NOE and following a robust experimental protocol, researchers can confidently assign the structures of their synthesized pyrazoles, ensuring the integrity of their subsequent research in drug development and materials science.

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